1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Overview
Description
1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene (DMPC) is an organic compound that belongs to the family of cycloalkenes. It is used in a variety of applications in organic chemistry, including synthetic organic chemistry, biochemistry, and medicinal chemistry. DMPC is a highly versatile compound, with a wide range of uses in organic synthesis. It can be used in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a compound related to "1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene" was studied, showing conformational disorder and inversion of configuration in the cyclohexylidene ring (A. N’ait Ousidi et al., 2017).
Biocatalytic Desymmetrization
- There's research on the biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate for synthesizing biologically active molecules. This process involves optimizing pH, temperature, and substrate concentration (Murray P. Meissner et al., 2018).
- Another study focused on the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce monoesters, an important step in the synthesis of certain pharmaceuticals (A. Goswami & T. P. Kissick, 2009).
Synthesis in Organic Chemistry
- Research into the synthesis of sesquiterpene, a class of terpenes, involved using derivatives of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene (K. Bilyard & P. Garratt, 1981).
Photocycloaddition Reactions
- Studies on the photocycloaddition reactions of 2-(alk-3-en-1-ynyl)cyclohex-2-enones, closely related to the compound of interest, were conducted to understand chemo- and regioselectivity in forming cyclobutanes and cyclobutanecarbonitriles (Janne Möbius & P. Margaretha, 2008).
Potential in Parkinson's Disease Treatment
- A compound similar to "1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene" showed potent anti-Parkinsonian activity in animal models. This suggests its potential application in treating Parkinson's disease (O. Ardashov et al., 2011).
Ozonolysis and Organic Synthesis
- The complete ozonolysis of a related compound, 3-methyl-4-(prop-1-en-1-yl)cyclohexene, was studied, highlighting its significance in organic synthesis (O. S. Kukovinets et al., 2006).
properties
IUPAC Name |
1,2-dimethyl-4-prop-1-en-2-ylcyclohexene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8(2)11-6-5-9(3)10(4)7-11/h11H,1,5-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNBXADZJNAMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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